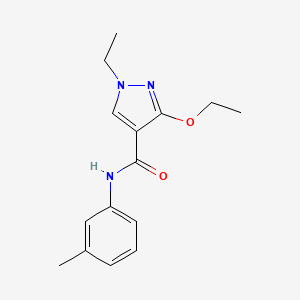
3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative with significant potential in various biological applications. Its molecular formula is C15H19N3O2, and it has a molecular weight of approximately 273.336 g/mol. This compound has garnered attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Tumor Growth : Research indicates that pyrazole derivatives can inhibit the activity of key proteins involved in cancer progression, such as BRAF(V600E) and EGFR, making them promising candidates for targeted cancer therapies .
- Synergistic Effects : In combination with established chemotherapeutics like doxorubicin, pyrazole derivatives exhibited enhanced cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), suggesting a potential for combination therapies .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole compounds have also been extensively studied. For instance:
- Nitric Oxide Inhibition : Some pyrazole derivatives have been shown to reduce the production of pro-inflammatory cytokines and nitric oxide in response to lipopolysaccharide (LPS) stimulation .
- Mechanisms : The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation, potentially offering therapeutic avenues for inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored in various studies:
- Bacterial Inhibition : Pyrazole derivatives have demonstrated significant antibacterial activity against a range of pathogens, which may be linked to their ability to disrupt bacterial membrane integrity .
- Fungal Activity : Some studies have reported antifungal properties, indicating that these compounds could be beneficial in treating fungal infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Key features influencing activity include:
| Feature | Influence on Activity |
|---|---|
| Substituents on the Pyrazole Ring | Modifications can enhance potency and selectivity against target proteins. |
| Ethoxy and Ethyl Groups | These groups may improve solubility and bioavailability. |
| N-(m-Tolyl) Group | This moiety is associated with increased binding affinity to biological targets. |
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The compound showed notable cytotoxicity against MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating potent activity.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of this compound, revealing that it significantly reduced LPS-induced TNF-alpha production in macrophages, highlighting its potential as an anti-inflammatory agent.
Study 3: Antimicrobial Spectrum
In a comprehensive evaluation of antimicrobial activity, this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies.
属性
IUPAC Name |
3-ethoxy-1-ethyl-N-(3-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-18-10-13(15(17-18)20-5-2)14(19)16-12-8-6-7-11(3)9-12/h6-10H,4-5H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKLFZMVXMBUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














